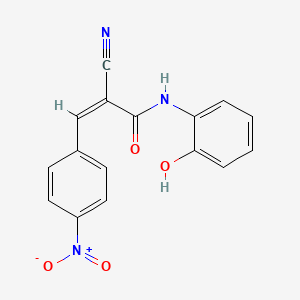

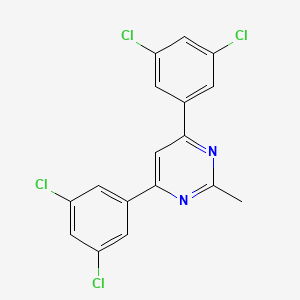

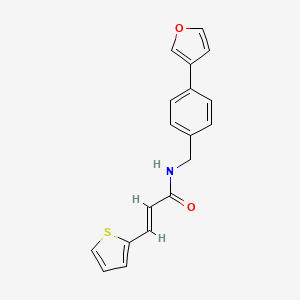

3-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives and related compounds often involves acylation reactions, Ugi reactions, or multi-component reactions in the presence of suitable catalysts and conditions. For example, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions showcases the versatility in forming benzamide scaffolds, which could parallel methods for synthesizing the target compound (Younes et al., 2020). Additionally, the Ugi reaction provides a platform for constructing complex molecules by combining isocyanides, aldehydes, and acids, indicating a potential pathway for synthesizing compounds with similar complexity (Sañudo et al., 2006).

Molecular Structure Analysis

Molecular structure analysis, particularly through X-ray crystallography, reveals solid-state properties and intermolecular interactions. The detailed structure of similar complex molecules indicates how intramolecular charge transfer mechanisms and hydrogen bonding interactions contribute to the molecule's stability and reactivity (Jayarajan et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of benzamide derivatives and structurally related compounds can involve colorimetric sensing of anions, indicating a specific interaction mechanism that could be explored for sensor applications. For instance, a benzamide derivative demonstrated a color transition in response to fluoride anions, suggesting a potential for detecting specific chemical species (Younes et al., 2020).

Applications De Recherche Scientifique

Selective Hydrogenation Catalysts

One study emphasizes the development of catalysts for the selective hydrogenation of phenol to cyclohexanone, an essential intermediate in the chemical industry. The research introduces a catalyst composed of Pd nanoparticles on mesoporous graphitic carbon nitride, demonstrating high activity and selectivity under mild conditions (Wang et al., 2011).

Colorimetric Sensing of Fluoride Anions

Another application involves the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions. These compounds exhibit a significant color transition in the presence of fluoride anions, highlighting their potential in developing new sensing materials (Younes et al., 2020).

Novel Cyclic Dipeptidyl Ureas

Research into cyclic dipeptidyl ureas has led to the synthesis of new classes of pseudopeptidic triazines. These compounds, derived from cyclohexyl or benzyl isocyanide and benzoylformic acid, show promise in medicinal chemistry for their unique structural properties (Sañudo et al., 2006).

Anti-Influenza Virus Activity

A study on benzamide-based 5-aminopyrazoles and their derivatives demonstrates significant antiavian influenza virus activity. This highlights the potential of these compounds in the development of new antiviral drugs (Hebishy et al., 2020).

Synthesis of Pyrazine Derivatives

The synthesis of pyrazine 1-oxides substituted with cyano, methoxycarbonyl, and carboxy groups reveals insights into the chemical properties and applications of pyrazine derivatives. This research provides foundational knowledge for further exploration in synthetic organic chemistry (Sato, 1983).

Propriétés

IUPAC Name |

3-cyano-N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c20-11-13-2-1-3-14(10-13)18(25)24-15-4-6-16(7-5-15)26-19-17(12-21)22-8-9-23-19/h1-3,8-10,15-16H,4-7H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEDDFUXZIUAEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CC(=C2)C#N)OC3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methoxyphenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2485526.png)

![N-benzyl-2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2485527.png)

![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B2485531.png)

![ethyl 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2485537.png)